molecular formula C15H16N2O3S B3541312 5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione

5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3541312
M. Wt: 304.4 g/mol
InChI Key: MRKDEQDHPMKWGK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as MitoBloCK-7, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit mitochondrial fission. Mitochondrial fission is a process that involves the division of mitochondria into smaller units, and it is essential for maintaining mitochondrial homeostasis. However, excessive mitochondrial fission has been linked to various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. In

Mechanism of Action

5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione inhibits mitochondrial fission by targeting dynamin-related protein 1 (Drp1), a protein that is essential for mitochondrial fission. Drp1 is recruited to the mitochondrial outer membrane by various receptors, including mitochondrial fission factor (Mff) and mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51). Once recruited, Drp1 forms a ring-like structure around the mitochondria, which constricts and divides the mitochondria. This compound inhibits Drp1 by binding to it and preventing its recruitment to the mitochondrial outer membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits mitochondrial fission, reduces mitochondrial fragmentation, and increases mitochondrial length. In vivo studies have shown that this compound has neuroprotective effects in models of Parkinson's disease and ischemic stroke. This compound has also been shown to have anti-tumor effects in models of breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high solubility in aqueous solutions. This compound has been shown to be highly specific for Drp1 and does not affect other proteins involved in mitochondrial fission. However, this compound also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. This compound is also toxic at high concentrations, which limits its use in some experiments.

Future Directions

There are several future directions for the use of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione in scientific research. One direction is to explore the therapeutic potential of this compound for other diseases, including cardiovascular diseases and cancer. Another direction is to develop more potent and selective inhibitors of Drp1 that have longer half-lives and lower toxicity. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Scientific Research Applications

5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione has been widely used in scientific research for its ability to inhibit mitochondrial fission. Mitochondrial fission is a process that involves the division of mitochondria into smaller units, and it is essential for maintaining mitochondrial homeostasis. However, excessive mitochondrial fission has been linked to various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. By inhibiting mitochondrial fission, this compound has been shown to have therapeutic potential for these diseases.

Properties

IUPAC Name

(5E)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-8-12(17-4-6-20-7-5-17)3-2-11(10)9-13-14(18)16-15(19)21-13/h2-3,8-9H,4-7H2,1H3,(H,16,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKDEQDHPMKWGK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.